
5-Bromo-2-(2-methylpropyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(2-methylpropyl)pyridine: is an organic compound with the molecular formula C9H12BrN . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a bromine atom at the 5-position and a 2-methylpropyl group at the 2-position of the pyridine ring. This structural configuration imparts unique chemical properties and reactivity to the compound, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylpropyl)pyridine typically involves the bromination of 2-(2-methylpropyl)pyridine. One common method is the electrophilic aromatic substitution reaction using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(2-methylpropyl)pyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution Products: Various substituted pyridines, depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures formed via cross-coupling.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(2-methylpropyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring contribute to its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a 2-methylpropyl group.
5-Bromo-2-methylpyridine: Lacks the 2-methylpropyl group, affecting its reactivity and applications.
2-(2-Methylpropyl)pyridine: Lacks the bromine atom, altering its chemical properties.
Uniqueness: 5-Bromo-2-(2-methylpropyl)pyridine is unique due to the presence of both the bromine atom and the 2-methylpropyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpropyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLEFNRQLYKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
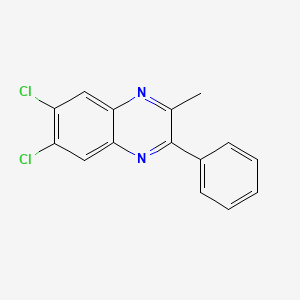
![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)


![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)
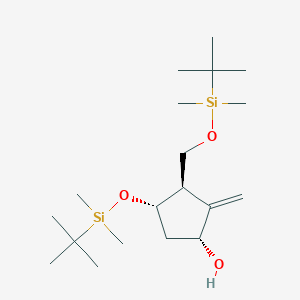
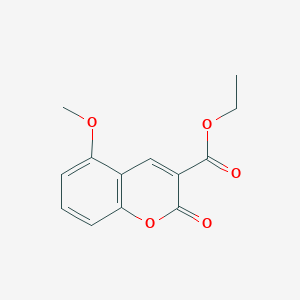

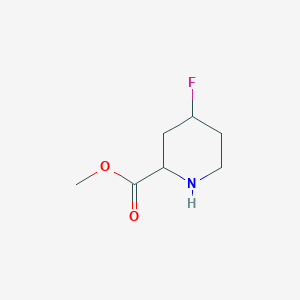
![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)
![2,7-Dichlorobenzo[d]thiazol-6-amine](/img/structure/B3279893.png)

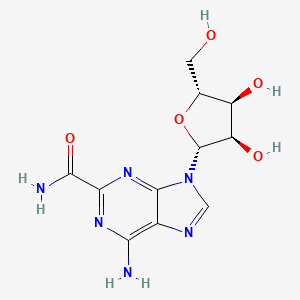
![PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)](/img/structure/B3279909.png)
